molecular formula C15H16N2O3 B13740190 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione

Cat. No.: B13740190
M. Wt: 272.30 g/mol
InChI Key: RCTPYAYXDAHLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and drugs. This compound features a pyrrolidin-2,5-dione moiety linked to an indole ring, which is substituted with a methoxy group at the 5-position.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H16N2O3/c1-20-11-2-3-13-12(8-11)10(9-16-13)6-7-17-14(18)4-5-15(17)19/h2-3,8-9,16H,4-7H2,1H3

InChI Key

RCTPYAYXDAHLPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The pyrrolidin-2,5-dione moiety can be introduced through a subsequent reaction involving the appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Fischer indole synthesis and subsequent reactions for large-scale production. This would include selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl groups of the pyrrolidin-2,5-dione moiety.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to a range of biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione is unique due to its specific combination of the indole ring and pyrrolidin-2,5-dione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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